Protodioscin
CAS No.: 55056-80-9
Cat. No.: VC21342350
Molecular Formula: C51H84O22
Molecular Weight: 1049.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55056-80-9 |
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Molecular Formula | C51H84O22 |
Molecular Weight | 1049.2 g/mol |
IUPAC Name | 2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3 |
Standard InChI Key | LVTJOONKWUXEFR-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
SMILES | CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Canonical SMILES | CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Melting Point | 190 - 192 °C |
Chemical Structure and Properties
Protodioscin is a spirostanyl glycoside with the molecular formula C51H84O22 and a molecular weight of 1049.211 g/mol . Structurally, it consists of a trisaccharide alpha-L-Rha-(1->4)-[alpha-L-Rha-(1->2)]-beta-D-Glc attached to position 3 of 26-(beta-D-glucopyranosyloxy)-3beta,22-dihydroxyfurost-5-ene via a glycosidic linkage . It is classified as a steroid saponin, a trisaccharide derivative, a beta-D-glucoside, a pentacyclic triterpenoid, and a cyclic hemiketal .
The systematic name for protodioscin is [(25R)-26-(β-D-glucopyranosyloxy)-22α-hydroxyfurost-5-en-3β-yl]2-O,4-O-bis(α-L-rhamnopyranosyl)-β-D-glucopyranoside . This complex structure contributes to its diverse biological activities and has been the subject of extensive pharmacological research.
Table 1. Physical and Chemical Properties of Protodioscin
Property | Value |
---|---|
Molecular Formula | C51H84O22 |
Molecular Weight | 1049.211 g/mol |
Chemical Classification | Steroidal saponin, Furostanol glycoside |
Physical Appearance | Not specified in sources |
Solubility | Not specified in sources |
Chemical Structure Type | Decided structure (clear structure) |
InChI Key | LVTJOONKWUXEFR-UEZXSUPNSA-N |
Natural Sources
Protodioscin is found in several plant species, primarily within the Dioscoreaceae family. The compound has been isolated from:
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Dioscorea nipponica: A traditional medicinal plant where protodioscin is one of the principal bioactive components .
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Tribulus terrestris: This plant has gained popularity for its use in addressing sexual disorders, with protodioscin believed to be one of the key active ingredients .
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Dioscorea collettii and Dioscorea deltoidea: Additional plant species reported to contain protodioscin .
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Dioscoreaceae rhizomes: The plant family more broadly contains various steroidal saponins including protodioscin and its derivatives .
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Other sources include asparagus and fenugreek, which also contain measurable amounts of this compound .
The concentration of protodioscin varies significantly between plant parts and is influenced by growing conditions, harvesting time, and extraction methods. This variability has led to the development of standardized analytical techniques for accurate quantification in botanical materials and supplements.
Pharmacological Activities
Anticancer Effects
One of the most extensively researched aspects of protodioscin is its potent anticancer activity against multiple cancer types. Current research demonstrates its effectiveness through various mechanisms of action.
Hepatocellular Carcinoma
Protodioscin exhibits significant cytotoxicity against hepatocellular carcinoma (HCC), the most common type of primary liver cancer and the third leading cause of cancer-related death worldwide . Studies have shown that protodioscin induces mitochondrial apoptosis in HCC cells . While the exact mechanism remains under investigation, the compound demonstrates promising potential as a novel treatment option for HCC, which currently has limited effective therapies despite sequential treatment optimization with sorafenib followed by regorafenib .
Bladder Cancer
Research on bladder cancer cell lines demonstrates that protodioscin effectively inhibits cell proliferation, migration, motility, and invasion in both non-muscle-invasive 5637 cells and muscle-invasive T24 cells . The compound induces cell apoptosis and arrests the cell cycle at the G2 phase . Additionally, protodioscin inhibits epithelial-mesenchymal transition (EMT) by increasing protein expression of E-cadherin while decreasing N-cadherin and vimentin expression .
Mechanistically, protodioscin regulates mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinases (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathways . The compound activates p38 and JNK signaling pathways, which contribute to its anticancer effects . Importantly, in vivo studies have confirmed that protodioscin significantly inhibits tumor growth in xenograft models .
Table 2. Anticancer Effects of Protodioscin on Different Cancer Types
*Studies conducted with methyl protodioscin (MPD), a derivative of protodioscin
Analytical Methods for Identification and Quantification
Due to the growing interest in protodioscin for pharmaceutical applications and dietary supplements, reliable analytical methods for its identification and quantification are essential. Several techniques have been developed and validated for this purpose.
Liquid Chromatography-Mass Spectrometry
A simple and rapid LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method has been developed for protodioscin quantification in herbal supplements, particularly those containing Tribulus terrestris . This technique offers high sensitivity and specificity for protodioscin analysis in complex plant matrices.
While the search results don't provide detailed parameters of the method, LC-MS/MS represents the current gold standard for saponin analysis due to its ability to distinguish between structurally similar compounds and its low detection limits.
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